Lys-Lys-Lys-Lys
Lys-Lys-Lys-Lys
Tetralysine is a cationic moietie that may be used in the construction of gene delivery vectors and DNA nanoparticles.
Brand Name:
Vulcanchem
CAS No.:
997-20-6
VCID:
VC0545046
InChI:
InChI=1S/C24H50N8O5/c25-13-5-1-9-17(29)21(33)30-18(10-2-6-14-26)22(34)31-19(11-3-7-15-27)23(35)32-20(24(36)37)12-4-8-16-28/h17-20H,1-16,25-29H2,(H,30,33)(H,31,34)(H,32,35)(H,36,37)/t17-,18-,19-,20-/m0/s1
SMILES:
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
Molecular Formula:
C24H50N8O5
Molecular Weight:
530.7 g/mol
Lys-Lys-Lys-Lys
CAS No.: 997-20-6
Inhibitors
VCID: VC0545046
Molecular Formula: C24H50N8O5
Molecular Weight: 530.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 997-20-6 |
---|---|
Product Name | Lys-Lys-Lys-Lys |
Molecular Formula | C24H50N8O5 |
Molecular Weight | 530.7 g/mol |
IUPAC Name | (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C24H50N8O5/c25-13-5-1-9-17(29)21(33)30-18(10-2-6-14-26)22(34)31-19(11-3-7-15-27)23(35)32-20(24(36)37)12-4-8-16-28/h17-20H,1-16,25-29H2,(H,30,33)(H,31,34)(H,32,35)(H,36,37)/t17-,18-,19-,20-/m0/s1 |
Standard InChIKey | RRBGTUQJDFBWNN-MUGJNUQGSA-N |
Isomeric SMILES | C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES | C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Canonical SMILES | C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Appearance | Solid powder |
Description | Tetralysine is a cationic moietie that may be used in the construction of gene delivery vectors and DNA nanoparticles. |
Purity | >98% (or refer to the Certificate of Analysis) |
Sequence | KKKK |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | tetralysine tetralysine, (L-lysyl-D-lysyl-L-lysyl-L-lysine)-isome |
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Oligolysine-conjugated zinc(II) phthalocyanines as efficient photosensitizers for antimicrobial photodynamic therapy. Chem Asian J. 2014 Jul;9(7):1868-75. doi: 10.1002/asia.201402025. Epub 2014 May 5. PubMed PMID: 24799418. 9: Ghobadi AF, Letteri R, Parelkar SS, Zhao Y, Chan-Seng D, Emrick T, Jayaraman A. Dispersing Zwitterions into Comb Polymers for Nonviral Transfection: Experiments and Molecular Simulation. Biomacromolecules. 2016 Feb 8;17(2):546-57. doi: 10.1021/acs.biomac.5b01462. Epub 2016 Jan 7. PubMed PMID: 26741292. 10: Li M, Schlesiger S, Knauer SK, Schmuck C. A tailor-made specific anion-binding motif in the side chain transforms a tetrapeptide into an efficient vector for gene delivery. Angew Chem Int Ed Engl. 2015 Mar 2;54(10):2941-4. doi: 10.1002/anie.201410429. Epub 2015 Jan 22. PubMed PMID: 25614369. 11: Kleinschmidt JH, Marsh D. Spin-label electron spin resonance studies on the interactions of lysine peptides with phospholipid membranes. Biophys J. 1997 Nov;73(5):2546-55. PubMed PMID: 9370448; PubMed Central PMCID: PMC1181156. 12: Davenport KR, Smith CA, Hofstetter H, Horn JR, Hofstetter O. Site-directed immobilization of a genetically engineered anti-methotrexate antibody via an enzymatically introduced biotin label significantly increases the binding capacity of immunoaffinity columns. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 May 15;1021:114-121. doi: 10.1016/j.jchromb.2016.01.021. Epub 2016 Jan 15. PubMed PMID: 26809205. 13: Kassa R, Monterroso V, David LL, Tshala-Katumbay D. Diagnostic and therapeutic potential of tetanus toxin-derivatives in neurological diseases. J Mol Neurosci. 2013 Nov;51(3):788-91. doi: 10.1007/s12031-013-0065-x. Epub 2013 Jul 11. PubMed PMID: 23842888; PubMed Central PMCID: PMC3838929. 14: Viljanen P. Polycations which disorganize the outer membrane inhibit conjugation in Escherichia coli. J Antibiot (Tokyo). 1987 Jun;40(6):882-6. PubMed PMID: 3038818. 15: Hirota S, Okumura H, Kondoh T, Funasaki N, Takabe T, Watanabe Y. Reduction of plastocyanin by tyrosine-containing oligopeptides. J Inorg Biochem. 2006 Nov;100(11):1871-8. Epub 2006 Aug 3. PubMed PMID: 16963123. 16: Breloy I, Pacharra S, Ottis P, Bonar D, Grahn A, Hanisch FG. O-linked N,N'-diacetyllactosamine (LacdiNAc)-modified glycans in extracellular matrix glycoproteins are specifically phosphorylated at subterminal N-acetylglucosamine. J Biol Chem. 2012 May 25;287(22):18275-86. doi: 10.1074/jbc.M111.280297. Epub 2012 Apr 3. PubMed PMID: 22474328; PubMed Central PMCID: PMC3365741. 17: Urakami H, Hentschel J, Seetho K, Zeng H, Chawla K, Guan Z. Surfactant-free synthesis of biodegradable, biocompatible, and stimuli-responsive cationic nanogel particles. Biomacromolecules. 2013 Oct 14;14(10):3682-8. doi: 10.1021/bm401039r. Epub 2013 Sep 30. PubMed PMID: 24047127. 18: Hirota S, Okumura H, Arie S, Tanaka K, Shionoya M, Takabe T, Funasaki N, Watanabe Y. Interaction of plastocyanin with oligopeptides: effect of lysine distribution within the peptide. J Inorg Biochem. 2004 May;98(5):849-55. PubMed PMID: 15134931. 19: Barak Z, Gilbarg C. Specialized peptide transport system in Escherichia coli. J Bacteriol. 1975 Jun;122(3):1200-7. PubMed PMID: 1097394; PubMed Central PMCID: PMC246177. 20: Vashakidze RP, Karpenchuk KG, Naktinis VI, Undritsov IM, Mirzabekov AD. [Drosophila melanogaster embryo factor capable of supercoiling circular covalently closed DNA in the presence of core histones H2a, H2b, H3, H4 or protamine]. Biokhimiia. 1980 Apr;45(4):718-22. Russian. PubMed PMID: 6769506. |
PubChem Compound | 3080575 |
Last Modified | Nov 12 2021 |
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